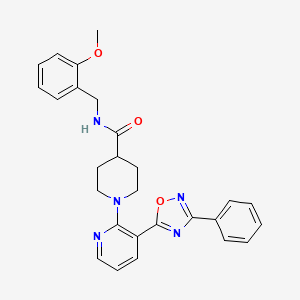

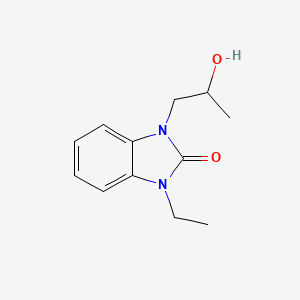

![molecular formula C22H23N3S B3010412 N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393830-32-5](/img/structure/B3010412.png)

N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” were not found, similar compounds have been synthesized by base catalyzed condensation reactions using aromatic nitriles and pyrrolinone esters .Chemical Reactions Analysis

While specific chemical reactions involving “N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” were not found, similar compounds have shown varying photoactivity upon irradiation at different wavelengths .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Pyrrolopyrazine derivatives have demonstrated significant antimicrobial activity. Researchers have found that certain derivatives exhibit antibacterial and antifungal effects. These compounds could potentially be developed into novel antimicrobial agents for combating infections .

Anti-Inflammatory Effects

Studies suggest that pyrrolopyrazine derivatives possess anti-inflammatory properties. These molecules may modulate inflammatory pathways, making them interesting candidates for drug development in conditions associated with inflammation .

Antiviral Activity

Some pyrrolopyrazine derivatives exhibit antiviral effects. Although the exact mechanisms remain unclear, these compounds could be explored further for their potential in antiviral drug discovery .

Antioxidant Potential

Certain pyrrolopyrazine derivatives have demonstrated antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and may have implications in various health conditions .

Antitumor Properties

Researchers have observed antitumor effects associated with pyrrolopyrazine derivatives. These compounds could be investigated as potential candidates for cancer therapy .

Kinase Inhibition

Interestingly, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown activity in kinase inhibition. Kinases play a vital role in cell signaling pathways, and inhibiting them can have therapeutic implications in diseases such as cancer and inflammatory disorders .

Natural Sources

Pyrrolopyrazine derivatives have been isolated from various natural sources, including plants, microbes, soil, and marine life. Exploring these natural reservoirs may lead to the discovery of new bioactive compounds .

Structure-Activity Relationship (SAR) Research

Despite the importance of the pyrrolopyrazine scaffold, there is limited research on its structure-activity relationship. Investigating how different modifications affect biological activity is crucial for designing more potent derivatives .

Wirkmechanismus

Target of Action

Pyrrolopyrazine derivatives, which include this compound, have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s known that pyrrolopyrazine derivatives can interact with various biological targets, leading to a range of effects . For instance, some pyrrolopyrazine derivatives have shown antibacterial, antifungal, and antiviral activities, while others have demonstrated more activity on kinase inhibition .

Biochemical Pathways

Given the wide range of biological activities associated with pyrrolopyrazine derivatives, it’s likely that multiple pathways are affected .

Pharmacokinetics

A related compound, a pyrrolopyrazine derivative, was found to have non-optimal adme/pk properties and modest oral bioavailability .

Result of Action

Given the wide range of biological activities associated with pyrrolopyrazine derivatives, it’s likely that the compound has multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

N,1-bis(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3S/c1-16-5-9-18(10-6-16)21-20-4-3-13-24(20)14-15-25(21)22(26)23-19-11-7-17(2)8-12-19/h3-13,21H,14-15H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRUUQXPAFNLJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

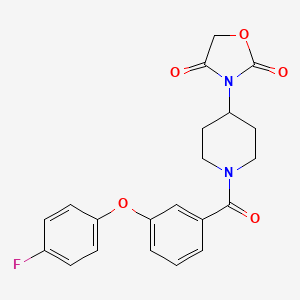

![N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide](/img/structure/B3010329.png)

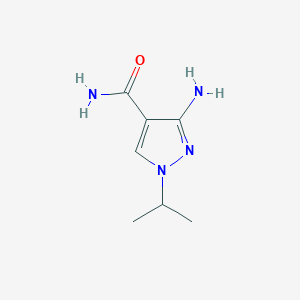

![5-(4-methoxyphenyl)-6-(5-methyl-2-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3010330.png)

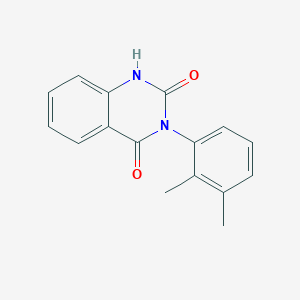

![{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride](/img/structure/B3010332.png)

![8-(4-Ethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylindazol-3-yl)methanone](/img/structure/B3010344.png)

![Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010348.png)

![N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3010349.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B3010352.png)